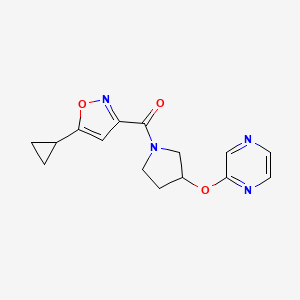

(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-15(12-7-13(22-18-12)10-1-2-10)19-6-3-11(9-19)21-14-8-16-4-5-17-14/h4-5,7-8,10-11H,1-3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNXGXYYIFQOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves the formation of the isoxazole ring followed by the introduction of the pyrrolidine and pyrazine moieties. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. Subsequent steps involve the functionalization of the pyrrolidine ring and the attachment of the pyrazine group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine and pyrazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in drug discovery and development.

Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target proteins and influencing biological pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Biological Activities | Differentiation from Target Compound |

|---|---|---|---|---|

| (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(piperidin-1-yl)methanone | Pyrazolo-oxazine + piperidine | Trifluoromethylpyridyl-piperazine | Anticancer, Antidepressant | Lacks isoxazole; pyrazolo-oxazine core vs. isoxazole-pyrrolidine. |

| (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone | Thiadiazole + pyrrolidine-pyrazine | Propyl-thiadiazole | Antimicrobial, Anti-inflammatory | Thiadiazole replaces isoxazole; propyl group may reduce metabolic stability vs. cyclopropyl. |

| 2-((5-(3-ethoxy-pyrazol-4-yl)-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone | Pyrazole-triazole + pyrrolidine | Ethoxy-pyrazole, thiomethyl | Antimicrobial, Anticancer | Triazole-thioether motif absent in target; ethoxy group introduces polarity. |

| Thiazolidinone-pyrazole hybrids | Thiazolidinone + pyrazole | Ethoxyphenyl, methylthioxo | Antimicrobial, Antifungal | Thiazolidinone core vs. methanone bridge; lacks pyrazine oxygen. |

Key Findings

Core Heterocycles: The target compound’s isoxazole ring offers distinct electronic and steric properties compared to pyrazolo-oxazine or thiadiazole . Isoxazoles are known for metabolic resistance due to their aromatic stability, whereas thiadiazoles may exhibit higher reactivity .

Biological Activity Trends :

- Piperazine/piperidine-containing compounds (e.g., ) often show anticancer activity via kinase inhibition, while the target’s pyrrolidine-pyrazine system may target similar pathways with altered selectivity.

- Antimicrobial activity is common in thiadiazole and triazole derivatives , but the target’s isoxazole could broaden its spectrum against resistant strains.

Computational Predictions :

- PASS (Prediction of Activity Spectra for Substances) analysis, applied to analogs like , suggests the target may exhibit dual antimicrobial and anti-inflammatory activity due to its hybrid structure. The cyclopropyl group could further modulate these effects by reducing oxidative metabolism .

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Cyclopropyl group : Enhances lipophilicity and potential receptor interactions.

- Isoxazole ring : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.

- Pyrazinyl moiety : Often associated with kinase inhibition, contributing to its therapeutic potential.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from relevant research:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 (human erythroleukemia) | 5.0 | Induction of apoptosis and cell cycle arrest |

| HeLa (cervical carcinoma) | 4.0 | Disruption of actin cytoskeleton, leading to motility loss |

| MCF-7 (breast cancer) | 6.5 | Inhibition of proliferation via G0/G1 phase accumulation |

| Jurkat (T-cell leukemia) | 3.0 | Activation of caspase pathways |

The biological activity of this compound appears to be mediated through several mechanisms:

- Cell Cycle Arrest : Studies show that treatment with the compound leads to significant cell cycle perturbations, particularly an accumulation of cells in the G0/G1 phase, indicating a halt in progression towards mitosis .

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways, as evidenced by increased caspase activity in treated cells .

- Cytoskeletal Disruption : Notably, the compound affects the actin cytoskeleton, leading to morphological changes that impair cell motility and adhesion, which are critical for tumor metastasis .

Case Studies

A comprehensive study conducted on spiro-fused heterocycles similar to the target compound revealed promising results in vitro:

- Study Design : Various derivatives were tested against multiple cancer cell lines using MTS assays to evaluate cytotoxicity.

- Results : Compounds showed IC50 values ranging from 2 to 10 μM, with significant morphological changes observed via confocal microscopy . The study concluded that these compounds could be further developed as potential anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.